HIF-2|A agonist 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HIF-2α agonist 2 is a compound that acts as an agonist for hypoxia-inducible factor 2α (HIF-2α). Hypoxia-inducible factors are transcription factors that respond to changes in oxygen levels in the cellular environment. HIF-2α, in particular, plays a crucial role in regulating genes involved in oxygen metabolism, erythropoiesis, and angiogenesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

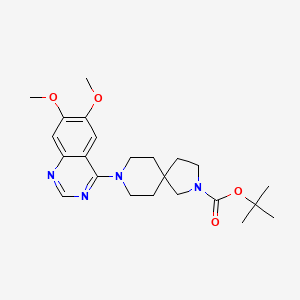

HIF-2α agonist 2 can be synthesized through a series of chemical reactions involving the formation of a benzisothiazole core structure. The synthetic route typically involves the following steps:

Formation of the benzisothiazole core: This step involves the reaction of a substituted aniline with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then cyclized to form the benzisothiazole core.

Functionalization of the core: The benzisothiazole core is further functionalized by introducing various substituents through reactions such as halogenation, nitration, and reduction.

Industrial Production Methods

Industrial production of HIF-2α agonist 2 involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms .

Análisis De Reacciones Químicas

Types of Reactions

HIF-2α agonist 2 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

Substitution: Substitution reactions, such as halogenation or nitration, can be used to introduce new substituents onto the benzisothiazole core.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of HIF-2α agonist 2 include:

Sulfonyl chlorides: Used in the formation of the benzisothiazole core.

Halogenating agents: Used for halogenation reactions.

Reducing agents: Such as hydrogen gas or metal hydrides, used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzisothiazole derivatives, which can be further functionalized to enhance the activity and selectivity of HIF-2α agonist 2 .

Aplicaciones Científicas De Investigación

HIF-2α agonist 2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the hypoxia-inducible factor pathway and to develop new synthetic methodologies.

Biology: Employed in research to understand the role of HIF-2α in cellular responses to hypoxia and to investigate the regulation of oxygen metabolism.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as anemia, cancer, and ischemic conditions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the HIF-2α pathway.

Mecanismo De Acción

HIF-2α agonist 2 exerts its effects by binding to the HIF-2α protein and stabilizing its interaction with the aryl hydrocarbon receptor nuclear translocator (ARNT). This binding enhances the transcriptional activity of HIF-2α, leading to the upregulation of genes involved in oxygen metabolism, erythropoiesis, and angiogenesis. The molecular targets and pathways involved include the HIF-2α/ARNT complex and downstream target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to HIF-2α agonist 2 include other HIF-2α agonists such as M1001 and M1002. These compounds share a similar benzisothiazole core structure and exhibit agonistic activity towards HIF-2α .

Uniqueness

HIF-2α agonist 2 is unique in its high potency and selectivity for HIF-2α. It has been shown to have an EC50 value of 1.68 μM and exhibits no cytotoxicity against 786-O-HRE-Luc cells. This makes it a valuable tool for studying the HIF-2α pathway and for developing new therapeutic agents targeting this pathway .

Propiedades

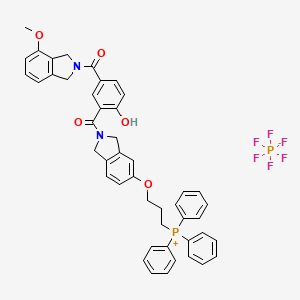

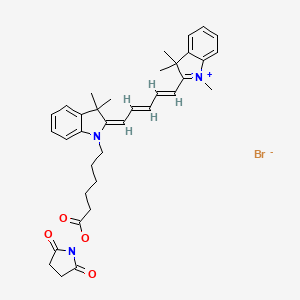

Fórmula molecular |

C13H8Br2N2O2S |

|---|---|

Peso molecular |

416.09 g/mol |

Nombre IUPAC |

N-(3,5-dibromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C13H8Br2N2O2S/c14-8-5-9(15)7-10(6-8)16-13-11-3-1-2-4-12(11)20(18,19)17-13/h1-7H,(H,16,17) |

Clave InChI |

NYIUNIQAWCQVNX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)Br)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

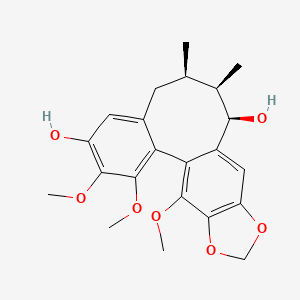

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)

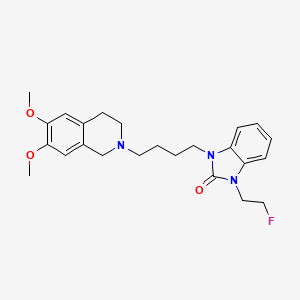

![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)

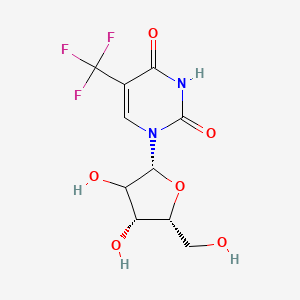

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)